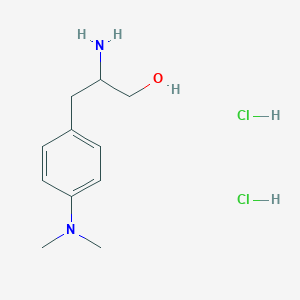
4-Chloro-2-formylphenyl 4-chlorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-2-formylphenyl 4-chlorobenzoate is a useful research compound. Its molecular formula is C14H8Cl2O3 and its molecular weight is 295.12. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Environmental Biodegradation
One significant application of related chlorinated compounds is in the study of environmental biodegradation processes. Chlorinated biphenyls, for example, undergo bacterial degradation, producing chlorobenzoates as intermediates. These compounds are further transformed by bacterial strains, such as Pseudomonas cepacia, through a meta cleavage pathway, highlighting the microbial capacity to break down toxic environmental pollutants into less harmful substances (Arensdorf & Focht, 1995). Similarly, studies on microbial biodegradation pathways have shown that chlorobiphenyls are metabolized to chlorobenzoic acids, revealing the potential for bioremediation in contaminated environments (Massé et al., 1984).
Biochemical Mechanisms
In biochemical research, the understanding of enzymatic reactions involving chlorobenzoates has been advanced through studies on enzymes like 4-chlorobenzoate dehalogenase. These enzymes are key in converting chlorobenzoates to less harmful compounds through hydrolytic cleavage, offering insights into enzymatic detoxification mechanisms (Müller et al., 1984).
Pharmaceutical Applications
In pharmaceutical sciences, the study of polymorphism is crucial for drug development. Research on polymorphic forms of compounds related to 4-Chloro-2-formylphenyl 4-chlorobenzoate, such as [4-(4-chloro-3-fluorophenyl)-2-[4-(methyloxy)phenyl]-1,3-thiazol-5-yl] acetic acid, has implications for selecting suitable forms for drug formulation and understanding the physical properties of drug substances (Katrincic et al., 2009).
Material Science and Chemistry
The synthesis and characterization of liquid crystalline polymers and other materials incorporating chloro- and formyl-functionalized aromatic compounds have applications in developing advanced materials with specific optical, electronic, or structural properties. For instance, the synthesis of segmented liquid crystalline polymers with azo groups in the main chain demonstrates the role of such compounds in creating materials with unique phase behaviors and photoresponsive properties (Acierno et al., 2004).
Corrosion Inhibition
Research on corrosion inhibition for metal surfaces in acidic media has also explored compounds with chloro and formyl groups. These studies contribute to the development of more effective corrosion inhibitors for industrial applications, ensuring the longevity and reliability of metal components in corrosive environments (Bentiss et al., 2009).
Safety and Hazards
Eigenschaften
IUPAC Name |
(4-chloro-2-formylphenyl) 4-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2O3/c15-11-3-1-9(2-4-11)14(18)19-13-6-5-12(16)7-10(13)8-17/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQIHPIGPVLGBLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OC2=C(C=C(C=C2)Cl)C=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B2527401.png)



![2-[(4-Methylphenyl)methyl-[(2-methylpyrazol-3-yl)methyl]amino]ethanesulfonyl fluoride](/img/structure/B2527406.png)


![N-(4-chlorophenyl)-2-[6-ethyl-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2527412.png)



![3-[(5-chloro-2-methoxyphenyl)amino]-N-(1-cyanopropyl)propanamide](/img/structure/B2527419.png)
![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(3-fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2527423.png)
